5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide is an organic compound often studied for its potential applications in various fields such as medicinal chemistry and pharmacology. It comprises a sulfonamide moiety, a methoxy group, and a complex pyrrolopyridinyl ethyl side chain, contributing to its intricate molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic reactions. Common starting materials might include 5-chloro-2-methoxybenzenesulfonyl chloride and 2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethylamine. The synthesis generally involves nucleophilic substitution reactions and coupling reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using automated reactors to ensure precision and efficiency. Parameters like temperature, pressure, and pH are meticulously controlled to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Undergoes oxidation, often leading to the formation of sulfone derivatives.
Reduction: : Can be reduced to amines and hydroxyl derivatives.
Substitution: : Participates in nucleophilic substitution, forming various substituted derivatives.
Common Reagents and Conditions Used
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Common nucleophiles used include amines and alcohols.
Major Products Formed
Products range from simple amine derivatives to more complex sulfone and substituted aryl compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide is explored for:
Chemistry: : As a reagent in organic synthesis for producing various derivatives.
Biology: : Potential use as a biochemical probe to study enzyme interactions.
Medicine: : Investigated for its potential as a therapeutic agent due to its biological activity.
Industry: : Employed in material science for producing polymers and other complex materials.
Mechanism of Action
The compound exhibits its effects primarily by interacting with specific molecular targets, such as enzymes and receptors. The sulfonamide moiety typically plays a crucial role in binding to active sites, disrupting normal biological processes.
Comparison with Similar Compounds
When compared to compounds like N-(2-chloro-4-methoxyphenyl)pyrrolidin-3-amine or 5-chloro-2-methoxybenzenesulfonamide, 5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide stands out due to its unique pyrrolo[2,3-c]pyridinyl ethyl side chain, which imparts distinctive biological activities and reactivity patterns.
Similar Compounds
5-chloro-2-methoxybenzenesulfonamide
N-(2-chloro-4-methoxyphenyl)pyrrolidin-3-amine
2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethylamine
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-20-8-5-12-6-9-21(17(22)16(12)20)10-7-19-26(23,24)15-11-13(18)3-4-14(15)25-2/h3-6,8-9,11,19H,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDZQCVXHUSPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.